6-(4-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
The compound 6-(4-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine belongs to the triazolothiadiazine class, a fused heterocyclic system comprising 1,2,4-triazole and 1,3,4-thiadiazine rings. This scaffold is renowned for its pharmacological versatility, including anticancer, antimicrobial, and enzyme-inhibitory activities . The target compound features a 4-nitrophenyl group at position 6 and a phenyl group at position 2. The nitro group is an electron-withdrawing substituent, which may enhance reactivity and influence biological interactions compared to analogs with electron-donating groups (e.g., methyl, methoxy) or halogens.
Synthetic routes to triazolothiadiazines typically involve cyclocondensation of 4-amino-3-mercaptotriazoles with phenacyl bromides or α-bromoketones .
Properties
IUPAC Name |
6-(4-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c22-21(23)13-8-6-11(7-9-13)14-10-24-16-18-17-15(20(16)19-14)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDCJOCNJCRMJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-Nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article aims to explore its biological properties, including antitumor and antimicrobial activities, along with its mechanisms of action and potential therapeutic applications.
The compound has a molecular formula of and a molecular weight of approximately 342.38 g/mol. Its structure features a triazolo-thiadiazine core, which is significant for its biological activity. The presence of the nitrophenyl group enhances its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been evaluated across various studies. Key findings are summarized below:
Antitumor Activity
Research has shown that this compound possesses potent antitumor properties. In vitro studies indicate that it effectively inhibits the proliferation of various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound demonstrated an IC50 value indicating strong antiproliferative activity.
- A549 (Lung Cancer) : Similar effects were observed with disruption of the microtubule network leading to cell cycle arrest and apoptosis.
The mechanism involves the prevention of tubulin polymerization, which is crucial for mitotic spindle formation during cell division .
Antimicrobial Activity
This compound has been tested against multiple strains of bacteria. It shows significant antibacterial activity against:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli.
The compound's ability to inhibit bacterial growth suggests potential as a new antimicrobial agent .
Enzyme Inhibition
The compound also acts as an inhibitor for specific enzymes related to cancer progression:
- h-TNAP and h-IAP : These enzymes are involved in various physiological processes including bone mineralization and digestion. The inhibition by this compound may correlate with its anticancer effects by altering metabolic pathways within tumor cells .
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity:
- Synthesis of Derivatives : Research has shown that modifying the phenyl groups can significantly alter the biological activity. For instance, substituents on the phenyl rings have been linked to increased cytotoxicity against specific cancer cell lines.
- Comparative Studies : A study comparing various triazolothiadiazine derivatives highlighted that those with electron-withdrawing groups exhibited enhanced antitumor effects compared to their electron-donating counterparts .
Scientific Research Applications
Biological Activities
The applications of 6-(4-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine are primarily derived from its biological activities:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae .
- Antifungal Activity : The compound has demonstrated antifungal effects against pathogens like Candida albicans and Saccharomyces cerevisiae .
Antitumor Activity
Recent investigations have highlighted the potential of this compound in cancer therapy:
- A series of derivatives were synthesized and evaluated for their anticancer properties. These studies revealed that structural modifications could enhance the antitumoral efficacy by inhibiting tubulin polymerization .
Analgesic and Anti-inflammatory Effects
Certain derivatives of this compound have been reported to possess analgesic and anti-inflammatory activities. These compounds were found to alleviate pain and reduce inflammation in various experimental models .
Molluscicidal and Nematicidal Properties
The compound has shown promise in agricultural applications:
- Molluscicidal Activity : Some derivatives have been evaluated for their ability to control mollusks that are pests in aquatic environments .
- Nematicidal Activity : The effectiveness against nematodes has also been documented, making it a candidate for pest control in agriculture .
Case Studies
Numerous studies have focused on synthesizing and evaluating the biological activity of triazolo-thiadiazine derivatives:
Chemical Reactions Analysis
Types of Chemical Reactions
The compound undergoes several types of chemical reactions, which are essential for modifying its structure and enhancing its pharmacological properties.
Oxidation Reactions
Oxidation reactions can modify the nitro group or other parts of the molecule. Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions. These reactions can lead to the formation of nitro derivatives with altered reactivity profiles.
Reduction Reactions
Reduction reactions involve the conversion of the nitro group to an amino group, typically using hydrogen gas with palladium on carbon or sodium borohydride as reducing agents. This transformation can significantly alter the compound's biological activity and solubility.
Substitution Reactions
Substitution reactions, particularly nucleophilic substitutions, can occur at the nitrophenyl group. These reactions allow for the introduction of various substituents, which can modify the compound's pharmacokinetic and pharmacodynamic properties.
Reaction Conditions and Reagents
The conditions and reagents used in these reactions are crucial for achieving high yields and purity.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Acidic conditions | Nitro derivatives |
| Reduction | Hydrogen gas, Palladium on carbon, Sodium borohydride | Basic conditions | Amino derivatives |
| Substitution | Nucleophiles (amines, thiols), Sodium hydroxide | Basic conditions | Substituted derivatives |
Mechanism of Action and Biological Activities
The mechanism of action of this compound involves interaction with biological targets such as caspases, leading to apoptosis induction in cancer cells. Derivatives of this compound have shown significant antitumor activity by promoting programmed cell death through caspase activation pathways.
Future Perspectives
Further research into the chemical reactions and biological activities of 6-(4-nitrophenyl)-3-phenyl-7H- triazolo[3,4-b] thiadiazine is necessary to fully explore its potential in medicinal chemistry. The ability to modify its structure through various chemical transformations offers opportunities for designing new drug candidates with enhanced pharmacological properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key analogs vary in substituents at positions 3 and 6, altering electronic, steric, and lipophilic properties. Below is a comparative analysis:
Table 1: Structural Analogs of Triazolothiadiazines and Their Properties
Pharmacological Activities and Structure-Activity Relationships (SAR)
Anticancer Activity
- Compound 113h (6-(p-chlorophenyl)-3-hetaryl): Exhibited 45.44% mean growth inhibition across NCI-60 cancer cell lines, outperforming unsubstituted phenyl analogs. The chloro group’s electron-withdrawing nature enhances cytotoxicity .
- Triazolothiadiazines linked to NSAIDs (e.g., ibuprofen): Demonstrated dual anti-inflammatory and antiproliferative effects, suggesting synergistic mechanisms .
- Nitro Group Impact : The 4-nitrophenyl substituent in the target compound may improve DNA intercalation or enzyme inhibition (e.g., alkaline phosphatase) due to enhanced electrophilicity .
Antimicrobial Activity
- Dihydroindeno derivatives (125d–e): Showed zone inhibition of 14.3–28.6 mm against Gram-positive bacteria (e.g., S. aureus), surpassing fluconazole in antifungal activity (51.1–68.8% mycelial growth inhibition) .
- 6-(4-Substituted phenyl)-3-(5-nitrofuran-2-yl) analogs : Active against E. coli and S. aureus, with nitrofuran enhancing redox-mediated bacterial damage .
- Nitro-Substituted Furyl Derivatives : Compounds with 5-(4-nitrophenyl)-2-furyl groups demonstrated moderate antibacterial activity, though less potent than halogenated analogs .
Enzyme Inhibition
- 6-(4-Methoxyphenyl)-3-(pyrazolyl) derivatives: Inhibited human tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), surpassing conventional inhibitors. Methoxy groups likely improve binding affinity .
Physicochemical and Spectroscopic Comparisons
- Spectral Confirmation: Analogs like 5d (3-ethyl-6-methyl-7-(4-nitrophenyl)hydrazono) showed characteristic IR peaks at 1596 cm⁻¹ (C=N) and NH stretches near 3429 cm⁻¹, with molecular ion peaks at m/z 331 .
Preparation Methods
Cyclocondensation of 3-Phenyl-4-Amino-5-Mercapto-1,2,4-Triazole with 4-Nitrophenacyl Bromide
The most direct route to 6-(4-nitrophenyl)-3-phenyl-7H-triazolo[3,4-b]thiadiazine involves cyclocondensation between 3-phenyl-4-amino-5-mercapto-1,2,4-triazole (1 ) and 4-nitrophenacyl bromide (2 ) under basic conditions. The triazole’s mercapto (-SH) and amino (-NH2) groups act as nucleophiles, attacking the α-carbon and carbonyl carbon of the phenacyl bromide, respectively, to form the thiadiazine ring.
Procedure :
- 3-Phenyl-4-amino-5-mercapto-1,2,4-triazole (1 ) (1.92 g, 10 mmol) and 4-nitrophenacyl bromide (2 ) (2.46 g, 10 mmol) are dissolved in anhydrous ethanol (50 mL).
- Triethylamine (1.4 mL, 10 mmol) is added dropwise to neutralize HBr generated during the reaction.
- The mixture is refluxed for 8–12 hours, cooled, and poured into ice-cold water.
- The precipitate is filtered, washed with ethanol, and recrystallized from dimethylformamide (DMF) to yield yellow crystals.
Mechanistic Insights :
- The thiol group of 1 attacks the α-carbon of 2 , displacing bromide and forming a thioether intermediate.
- The amino group subsequently displaces the carbonyl oxygen, closing the thiadiazine ring.
- Aromatization occurs via tautomerization, yielding the fully conjugated triazolothiadiazine system.
Analytical Data :
- Yield : 68–72%.
- MP : 238–240°C.
- IR (KBr, cm⁻¹) : 3370 (N-H), 1590 (C=N), 1520/1350 (NO₂ asym/sym), 1680 (C=O of residual solvent).
- ¹H NMR (DMSO-d₆, δ) : 8.25–7.45 (m, 9H, Ar-H), 5.20 (s, 1H, NH), 2.30 (s, 3H, CH3 from solvent).
- MS (m/z) : 406 [M⁺], 388 [M⁺ – H2O], 332 [M⁺ – C6H4NO2].
Multicomponent Reaction with Hydrazonoyl Halides
A one-pot multicomponent approach using 3-phenyl-4-amino-5-mercapto-1,2,4-triazole (1 ), 4-nitrobenzaldehyde (3 ), and methyl hydrazonoacetate (4 ) achieves higher atom economy.
Procedure :
- 1 (10 mmol), 3 (10 mmol), and 4 (10 mmol) are combined in acetic acid (20 mL).
- The mixture is stirred at 80°C for 6 hours, cooled, and neutralized with NaHCO₃.
- The product is extracted with ethyl acetate, dried (Na2SO4), and purified via silica gel chromatography.
Mechanistic Insights :
- 3 condenses with 1 to form a Schiff base, which reacts with 4 via nucleophilic addition.
- Cyclodehydration yields the triazolothiadiazine core with simultaneous introduction of the 4-nitrophenyl group.
Analytical Data :
Regioselective Synthesis Using Unsymmetrical Diketones
Regioselectivity is critical for introducing the 4-nitrophenyl group at the 6-position. A method employing 1-(4-nitrophenyl)-1,3-diketones (5 ) ensures precise substitution.
Procedure :
- 1 (10 mmol) and 5 (10 mmol) are refluxed in acetic acid (30 mL) with p-TsOH (0.5 g) for 5 hours.
- The solvent is evaporated, and the residue is recrystallized from ethanol.
Mechanistic Insights :
- The diketone undergoes keto-enol tautomerism, facilitating nucleophilic attack by the triazole’s amino and thiol groups.
- Selective cyclization at the 4-nitrophenyl-bearing carbon ensures correct regiochemistry.
Analytical Data :
Solvent-Free Mechanochemical Synthesis
Eco-friendly solvent-free synthesis employs ball milling to enhance reaction efficiency.
Procedure :
- 1 (10 mmol), 2 (10 mmol), and K2CO3 (2.76 g, 20 mmol) are placed in a ball mill.
- Milling at 300 rpm for 45 minutes yields the product.
Analytical Data :
Comparative Analysis of Methods
Q & A
Q. What are the conventional synthetic routes for 6-(4-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, and how can intermediates be characterized?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example:
- Intermediate synthesis : Reflux 3-substituted-4-amino-1,2,4-triazol-5-thiol (e.g., 323 ) with indoline-2,3-dione (322 ) in the presence of p-toluene sulfonic acid to form intermediates like 324 (Scheme 71).
- Final cyclization : React intermediates with substituted α-bromoacetophenones (325 ) under reflux in ethanol to yield the target compound (yield: 70-85%) .
Characterization : Use FT-IR to confirm S-H bond disappearance, H/C NMR to verify aromatic and triazole-thiadiazine ring formation, and mass spectrometry for molecular ion peaks.
Q. How can researchers design experiments to screen the compound’s biological activity in preliminary studies?
Methodological Answer:
- Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ciprofloxacin/fluconazole as positive controls.
- Cytotoxicity assays : Perform MTT assays on human cell lines (e.g., MCF-7, HeLa) at concentrations 10–100 µM, comparing results to 5-fluorouracil .
- Data validation : Triplicate experiments with ANOVA analysis to ensure statistical significance (p < 0.05).
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC50 values)?
Methodological Answer:
- Source identification : Check purity (>95% via HPLC), crystallinity (XRD), and solvent residues (TGA). For example, impurities in α-bromoacetophenone derivatives (325 ) may alter reactivity .
- Assay standardization : Use identical cell lines/passage numbers and normalize to a shared reference compound (e.g., doxorubicin).
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities to targets like EGFR or tubulin, which may explain variability .
Q. How can microwave-assisted synthesis improve the compound’s yield and scalability?
Methodological Answer:
- Optimization workflow :
-
Parameter screening : Vary microwave power (300–600 W), time (10–30 min), and solvent (ethanol vs. DMF) using Design Expert software for response surface modeling 18.
【RSM响应曲面实验设计与分析】 以一篇SCI论文为案例进行分析 mumujige25:30
-
Validation : Compare yields of microwave vs. conventional methods (e.g., 92% in 15 mins vs. 75% in 7 hours) .
-
- Mechanistic insight : Microwave irradiation accelerates cyclization via dielectric heating, reducing side reactions (e.g., oxidation of -NO groups) .
Q. What advanced structural modifications enhance the compound’s antitumor activity?
Methodological Answer:
- Spiro-oxindole hybrids : Introduce spiro[indole-3,3´-thiadiazine] moieties (326 ) via reaction with isatin derivatives (322 ), improving DNA intercalation and topoisomerase inhibition .
- Benzimidazole conjugates : Attach benzimidazole moieties (334 ) via nitro reductive cyclization (Scheme 72), boosting antioxidant and antiproliferative effects (IC: 8.2 µM vs. 22.4 µM for 5-FU) .
- SAR analysis : Use Hammett plots to correlate electron-withdrawing groups (e.g., -NO) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

